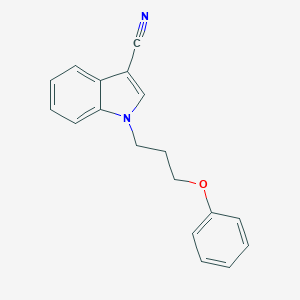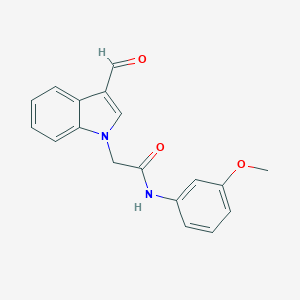![molecular formula C25H32BrN3O4S B297938 4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as BRL-15572 and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BRL-15572 involves its interaction with the dopamine D3 receptor. This compound acts as a partial agonist of the receptor, which means that it can both activate and inhibit the receptor depending on the level of receptor activity. BRL-15572 has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
BRL-15572 has a range of biochemical and physiological effects. This compound has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors. BRL-15572 has also been found to reduce food intake and body weight in animal models, which suggests that it may have potential applications in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that BRL-15572 is not selective for the dopamine D3 receptor and can also interact with other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on BRL-15572. One direction is to further explore the potential therapeutic applications of this compound in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. Another direction is to develop more selective dopamine D3 receptor ligands that can be used to study the specific role of this receptor in various physiological and pathological processes. Additionally, future research could focus on the development of new synthesis methods for BRL-15572 that are more efficient and cost-effective.
In conclusion, BRL-15572 is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has a range of biochemical and physiological effects and has potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for research on this compound that could lead to new insights into the role of the dopamine D3 receptor in health and disease.
Métodos De Síntesis
The synthesis method for BRL-15572 involves several steps. The first step involves the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-methoxyphenylpiperazine in the presence of a coupling agent. The resulting intermediate is then reacted with ethyl 2-oxo-2-phenylethanoate to yield BRL-15572. This synthesis method has been optimized to produce high yields of pure BRL-15572.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been shown to have potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation.
Propiedades
Nombre del producto |
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide |
|---|---|
Fórmula molecular |
C25H32BrN3O4S |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
4-bromo-N-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H32BrN3O4S/c1-33-24-10-6-5-9-23(24)27-15-17-28(18-16-27)25(30)19-29(21-7-3-2-4-8-21)34(31,32)22-13-11-20(26)12-14-22/h5-6,9-14,21H,2-4,7-8,15-19H2,1H3 |
Clave InChI |
MIBZYXVPVACNAV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)

![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)